REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[CH:5]([OH:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[H][H]>[Pd].CO>[OH:15][CH:5]1[C:6]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:12][C:3](=[O:2])[C:4]1([CH3:17])[CH3:16]
|
Name
|
3-Hydroxy-2,2-dimethyl-3-(2-nitro-phenyl)-propionic acid methyl ester
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C(C1=C(C=CC=C1)[N+](=O)[O-])O)(C)C)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(C(NC2=CC=CC=C12)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |